Alyssin

Description

Alyssin has been reported in Erysimum odoratum, Sabia japonica, and Eutrema japonicum with data available.

a derivative of sulforaphane

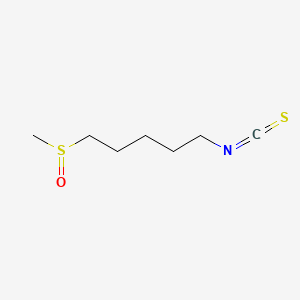

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-5-methylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQPVQTAUKPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983213 | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-23-1 | |

| Record name | Alyssin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALYSSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alyssin: A Technical Guide on its Physicochemical Properties and Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alyssin, an isothiocyanate found in cruciferous vegetables, is emerging as a compound of interest in oncological research. This technical guide provides a comprehensive overview of Alyssin's core physicochemical properties and delves into its mechanisms of anticancer activity. Drawing on recent studies, this document details its effects on hepatocellular carcinoma, focusing on the induction of oxidative stress and disruption of microtubule dynamics. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Physicochemical Properties of Alyssin

Alyssin, with the systematic name 1-isothiocyanato-5-(methylsulfinyl)pentane, is a sulfur-containing organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 646-23-1 | |

| Molecular Formula | C₇H₁₃NOS₂ | |

| Molecular Weight | 191.31 g/mol |

Anticancer Activity and Mechanism of Action

Recent research has highlighted Alyssin's potential as an anticancer agent, with studies demonstrating its efficacy in hepatocellular carcinoma (HepG2) cells.[1][2] The primary mechanisms underlying its cytotoxic effects involve the induction of intracellular reactive oxygen species (ROS) and the suppression of tubulin polymerization.[1][2][3]

Induction of Reactive Oxygen Species (ROS)

Alyssin treatment has been shown to significantly increase the levels of intracellular ROS in HepG2 cells.[1] This elevation in oxidative stress is a key contributor to its anticancer activity, leading to subsequent cellular damage and programmed cell death. The pro-oxidant effect of Alyssin is a critical aspect of its mechanism, distinguishing it as a potent inducer of cancer cell death.[1]

Suppression of Tubulin Polymerization

A significant molecular target of Alyssin is the microtubule network.[1] Alyssin interacts with tubulin, the fundamental protein component of microtubules, and suppresses its polymerization.[1][3] This disruption of microtubule dynamics leads to cell-cycle arrest, primarily in the S and G2/M phases, ultimately culminating in both apoptotic and necrotic cell death.[1][2]

The following diagram illustrates the proposed signaling pathway for Alyssin's anticancer activity:

Caption: Proposed anticancer mechanism of Alyssin in HepG2 cells.

Comparative Efficacy

In comparative studies, Alyssin has demonstrated potent anticancer activity, in some cases exceeding that of the well-studied isothiocyanate, sulforaphane. In HepG2 cells, Alyssin exhibited a lower IC₅₀ value (27.9 ± 0.4 μM) compared to sulforaphane (58.9 ± 0.7 μM) and iberin (55.2 ± 2.2 μM), indicating a higher cytotoxic potency.[1]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the investigation of Alyssin's anticancer properties. These are intended as a guide for researchers looking to replicate or build upon these findings.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Alyssin on cancer cell lines.

-

Methodology:

-

Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Alyssin (e.g., 0.1–160 μM) for a specified duration (e.g., 24 hours).

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against Alyssin concentration.

-

Intracellular ROS Measurement

-

Objective: To quantify the generation of reactive oxygen species within cells following Alyssin treatment.

-

Methodology:

-

Culture HepG2 cells in a suitable format (e.g., 96-well plates or culture dishes).

-

Treat the cells with Alyssin at the desired concentrations and for the appropriate time.

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After an incubation period, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

The increase in fluorescence is proportional to the level of intracellular ROS.

-

Tubulin Polymerization Assay

-

Objective: To assess the effect of Alyssin on the in vitro polymerization of tubulin.

-

Methodology:

-

Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of Alyssin.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

A decrease in the rate and extent of absorbance increase in the presence of Alyssin indicates inhibition of tubulin polymerization.

-

The following diagram outlines a general experimental workflow for evaluating the anticancer effects of Alyssin:

Caption: General experimental workflow for in vitro evaluation of Alyssin.

Future Directions

While initial studies on Alyssin are promising, further research is warranted to fully elucidate its therapeutic potential. Future investigations should focus on:

-

In vivo efficacy: Evaluating the anticancer effects of Alyssin in animal models of hepatocellular carcinoma and other cancers.

-

Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Alyssin.

-

Detailed signaling pathways: Further exploring the molecular interactions and downstream signaling cascades affected by Alyssin-induced ROS and tubulin depolymerization.

-

Combination therapies: Investigating the potential synergistic effects of Alyssin with existing chemotherapeutic agents.

Conclusion

Alyssin is a promising isothiocyanate with demonstrated anticancer activity against hepatocellular carcinoma cells. Its dual mechanism of inducing oxidative stress and inhibiting tubulin polymerization makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of Alyssin's properties and mechanisms to support ongoing research and development in the field of oncology.

References

- 1. Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Alyssin as an Antioxidant Agent: A Technical Guide

Disclaimer: Information specifically on the antioxidant properties of alyssin (1-isothiocyanato-5-methanesulfinylpentane) is limited in publicly available scientific literature. This technical guide leverages data from its close structural and functional analog, sulforaphane, and other isothiocyanates to provide a comprehensive overview of its expected antioxidant mechanisms and experimental evaluation. This approach is based on the well-established understanding that many isothiocyanates share similar modes of action. All data and protocols presented should be considered representative for isothiocyanates and may require optimization for alyssin-specific research.

Introduction

Alyssin is an isothiocyanate, a class of organic compounds characterized by the functional group -N=C=S. It is a sulfinyl analog of sulforaphane, a well-researched isothiocyanate found in cruciferous vegetables. Isothiocyanates are recognized for their potent indirect antioxidant and cytoprotective properties. These compounds are not direct radical scavengers in the classical sense but rather exert their antioxidant effects by upregulating endogenous defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway controls the expression of a wide array of antioxidant and detoxifying enzymes, collectively known as phase II enzymes. This guide provides an in-depth exploration of the antioxidant role of alyssin, drawing parallels from the extensive research on sulforaphane.

Mechanism of Action: The Nrf2-Mediated Antioxidant Response

The primary mechanism by which isothiocyanates like alyssin are thought to exert their antioxidant effects is through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Isothiocyanates are electrophilic and can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), Catalase (CAT), Superoxide dismutase (SOD).

-

Glutathione Biosynthesis Enzymes: Glutamate-cysteine ligase (GCL).

The induction of these genes fortifies the cell against oxidative and electrophilic stress.

Quantitative Data on Antioxidant Activity

Direct quantitative data for alyssin's antioxidant activity is scarce. The following tables summarize representative data for sulforaphane and other relevant isothiocyanates, which can serve as an estimate for the potential antioxidant efficacy of alyssin.

Table 1: In Vitro Antioxidant Activity of Sulforaphane

| Assay | Model System | IC50 / EC50 | Reference |

| DPPH Radical Scavenging | Chemical Assay | >100 µM | [1] |

| Nrf2 Activation (ARE-luciferase) | MDA-MB-231 cells | EC50: ~2.3 µM | [2] |

| Nrf2 Nuclear Translocation | HepG2 cells | EC50: 12 µM | [3] |

| Inhibition of Cell Viability | SKM-1 cells | IC50: 7.31 µM | [4] |

Table 2: Induction of Phase II Enzymes by Isothiocyanates in Rats

| Compound | Dose | Tissue | Enzyme | Fold Induction over Control |

| Sulforaphane | 40 µmol/kg/day | Bladder | Quinone Reductase (QR) | ~3.5 |

| Sulforaphane | 40 µmol/kg/day | Bladder | Glutathione S-Transferase (GST) | ~2.5 |

| Allyl Isothiocyanate | 40 µmol/kg/day | Bladder | Quinone Reductase (QR) | ~3.0 |

| Allyl Isothiocyanate | 40 µmol/kg/day | Bladder | Glutathione S-Transferase (GST) | ~2.0 |

Data adapted from a comparative study on various isothiocyanates.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antioxidant properties of compounds like alyssin. The following are detailed protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

Alyssin (or other test compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound and Standard: Prepare a stock solution of alyssin in a suitable solvent (e.g., DMSO) and then create a series of dilutions in methanol. Prepare a similar dilution series for ascorbic acid.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the test compound or standard at various concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS).

Materials:

-

Human hepatoma (HepG2) cells or other suitable cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

-

Alyssin (or other test compound)

-

Quercetin (positive control)

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Add 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA to each well.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to each well.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Calculate the CAA unit for each concentration using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Plot the CAA units against the concentration to determine the EC50 value.

-

Conclusion

Alyssin, as a member of the isothiocyanate family, is predicted to be a potent indirect antioxidant. Its primary mechanism of action is likely the activation of the Nrf2 signaling pathway, leading to the upregulation of a suite of protective phase II and antioxidant enzymes. While direct experimental evidence for alyssin is currently limited, the extensive research on its analog, sulforaphane, provides a strong foundation for understanding its potential cytoprotective effects. Further research is warranted to specifically quantify the antioxidant activity of alyssin and to fully elucidate its therapeutic potential in conditions associated with oxidative stress. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Allicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery, history, and foundational research on allicin, the primary bioactive compound responsible for the antimicrobial properties of garlic (Allium sativum). The initial query for "Alyssin" has been interpreted as a likely reference to "allicin," a compound with a rich history of scientific investigation that aligns with the detailed requirements of this guide. Another compound, "allysine," a derivative of the amino acid lysine, is distinct from allicin and is not the focus of this document. This guide will delve into the seminal work of Chester J. Cavallito and John H. Bailey, who first isolated and characterized allicin in 1944, laying the groundwork for decades of research into its therapeutic potential.

Discovery and Historical Context

The medicinal use of garlic dates back centuries, but the scientific identification of its active principle remained elusive until the mid-20th century. In 1944, Chester J. Cavallito and John H. Bailey, researchers at the Winthrop Chemical Company, published a landmark paper titled "Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action."[1][2][3][4] This research marked a pivotal moment in understanding the chemistry of garlic's antimicrobial effects.[1]

Allicin, with the chemical name diallylthiosulfinate, is not present in intact garlic cloves.[1] It is formed through an enzymatic reaction when the garlic tissue is damaged, such as by crushing or chopping.[5] This damage brings the enzyme alliinase into contact with the substrate alliin (S-allyl-L-cysteine sulfoxide), leading to the rapid formation of the reactive and odorous allicin.[1][3] Cavallito and Bailey were the first to successfully isolate this unstable compound and systematically investigate its chemical and biological properties.[1]

Physicochemical Properties of Allicin

Cavallito and Bailey meticulously documented the physical and chemical characteristics of the isolated allicin, which were crucial for its initial identification and subsequent structural elucidation.[1]

| Property | Observation |

| Appearance | Pale-yellow, oily liquid |

| Odor | Pungent, characteristic of garlic |

| Solubility | Miscible with alcohol, ether, and benzene. Sparingly soluble in water. |

| Stability | Unstable, decomposing on heating. Breaks down within 16 hours at 23°C.[5] |

| Chemical Formula | C6H10OS2 |

| Molecular Weight | 162.26 g/mol |

Experimental Protocols of Cavallito and Bailey (1944)

The following outlines the pioneering experimental procedures developed by Cavallito and Bailey for the isolation and characterization of allicin.[1]

3.1. Isolation and Purification of Allicin

The multi-step protocol devised by Cavallito and Bailey was instrumental in obtaining a purified sample of the unstable allicin.[1]

-

Garlic Preparation: Fresh garlic cloves were ground into a paste to initiate the enzymatic conversion of alliin to allicin.[1]

-

Initial Extraction: The garlic paste was immediately extracted with 95% ethanol at room temperature.[1]

-

Solvent Removal: The ethanolic extract was concentrated under reduced pressure to remove the ethanol.[1]

-

Ether Partitioning: The resulting aqueous residue was repeatedly extracted with diethyl ether, into which the allicin partitioned.[1]

-

Purification: The ether extracts were concentrated at a low temperature to yield the pale-yellow oil identified as allicin.[1]

3.2. Determination of Antibacterial Activity

A serial dilution method was employed to quantitatively assess the antibacterial efficacy of the isolated allicin against various pathogenic bacteria.[1] This allowed for the determination of the minimum concentration of allicin required to inhibit bacterial growth.[1]

Quantitative Data on Antibacterial Activity

The seminal 1944 paper by Cavallito and Bailey provided quantitative data on the potent antibacterial action of allicin against a range of microorganisms. Allicin demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6]

| Bacterium | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Reported to have potent activity |

| Escherichia coli | Reported to have potent activity |

| Bacillus subtilis | Reported to have potent activity |

| Salmonella typhi | Reported to have potent activity |

| Shigella dysenteriae | Reported to have potent activity |

Note: The original 1944 paper should be consulted for precise MIC values, as these are reported in various units and against specific strains.

Biosynthesis and Mechanism of Action

5.1. Biosynthesis of Allicin

Allicin is formed from the precursor alliin through the action of the enzyme alliinase.[3]

Caption: Biosynthesis of Allicin from Alliin.

5.2. Signaling Pathways and Molecular Mechanism of Action

While the concept of cellular signaling pathways was not fully developed in 1944, Cavallito and his colleagues astutely observed that the antibacterial effects of allicin could be neutralized by sulfhydryl-containing compounds like cysteine.[1] This led them to hypothesize that allicin's bioactivity stemmed from its reaction with essential thiol groups in bacterial enzymes, leading to their inactivation.[1]

Modern research has validated and expanded upon this initial hypothesis. The primary mechanism of allicin's action is through thiol-disulfide exchange reactions.[7][8][9] Allicin readily reacts with the thiol groups (-SH) of cysteine residues in proteins, forming mixed disulfides.[8][9] This modification can alter protein structure and function, leading to the inhibition of crucial enzymes involved in microbial survival.[6][7]

The interaction of allicin with the cellular redox system, particularly with glutathione (GSH), is a key aspect of its mechanism.[8] Allicin can deplete the cellular pool of GSH, a critical antioxidant, leading to oxidative stress and subsequent cellular damage.[8]

Caption: Allicin's interaction with thiol-containing molecules.

Conclusion

The pioneering work of Cavallito and Bailey in 1944 was a landmark in natural product chemistry and microbiology. Their successful isolation and characterization of allicin not only identified the source of garlic's potent antibacterial properties but also established a foundation for subsequent research into the therapeutic applications of organosulfur compounds.[1] The mechanisms they first proposed, centered on the reactivity of allicin with thiol groups, remain a cornerstone of our understanding of its biological activity. This technical guide serves as a testament to their foundational research and a resource for contemporary scientists continuing to explore the potential of allicin in drug development and therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. ALLICIN, THE ANTIBACTERIAL PRINCIPLE OF ALLIUM SATIVUM. ISOLATION, PHYSICAL PROPERTIES AND ANTIBACTERIAL ACTION | Semantic Scholar [semanticscholar.org]

- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allicin - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Allicin? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Thiol-Modification as Important Mode of Action for Allicin from Garlic (Allium sativum) | Semantic Scholar [semanticscholar.org]

Alyssin as a Sulfinyl Analog of Sulforaphane: A Technical Guide

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from cruciferous vegetables, are the subject of intense research for their chemopreventive and therapeutic properties.[1][2] Sulforaphane (SFN) is the most prominent and potent naturally occurring ITC, known for its ability to induce phase II detoxification enzymes and activate the Nrf2 signaling pathway.[2][3][4] This technical guide provides an in-depth examination of alyssin, a close structural analog of sulforaphane, characterized by a longer carbon chain.[1] We will explore its chemical structure, comparative biological activity with sulforaphane, mechanism of action via the Nrf2 pathway, and detailed experimental protocols for its study. This document serves as a resource for professionals engaged in the research and development of novel isothiocyanate-based therapeutic agents.

Chemical Structures: Sulforaphane and Alyssin

Sulforaphane is chemically known as 1-isothiocyanato-4-(methylsulfinyl)butane.[4][5][6] Alyssin, its sulfinyl analog, is 1-isothiocyanato-5-(methylsulfinyl)pentane, differing from sulforaphane by a single additional methylene group in its alkyl chain.[1][7] This subtle structural difference can influence biological activity.

Caption: Chemical structures of Sulforaphane (SFN) and its analog Alyssin.

Core Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism through which both sulforaphane and alyssin exert their cytoprotective effects is the activation of the Keap1-Nrf2 signaling pathway.[3][7][8] This pathway is a master regulator of the cellular defense against oxidative and electrophilic stress.[9][10]

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][11] Isothiocyanates like sulforaphane and alyssin are electrophiles that react with specific cysteine residues on Keap1.[12] This interaction alters the conformation of Keap1, inhibiting its ability to target Nrf2 for degradation.[12]

Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression and translocates to the nucleus.[3][9] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[9][13] This binding initiates the transcription of a wide array of over 200 cytoprotective genes, including phase II detoxification enzymes and antioxidant proteins.[9][14]

Caption: The Keap1-Nrf2 signaling pathway activated by isothiocyanates.

Comparative Biological Activity: Quantitative Data

While both compounds activate the Nrf2 pathway, sulforaphane is generally considered the more potent inducer. Research indicates that sulforaphane exhibits better anticancer activity than its analog, alyssin, which has a prolonged carbon chain.[1] Alyssin has been shown to induce phase II enzymes and inhibit the growth of colon cancer cells, though often requiring higher concentrations than sulforaphane to achieve similar effects.[7]

| Compound | Target/Assay | Cell Line | Result | Reference |

| Sulforaphane | NQO1 Induction (CD value) | Murine Hepatoma | 0.2 µM | [15] |

| Sulforaphane | Nrf2 Nuclear Translocation | THP-1 macrophages | Increased at 10 µM | [16] |

| Sulforaphane | Anticancer Activity | Breast & Colon Cancer | More active than alyssin | [1] |

| Alyssin Sulfone | Nrf2 Activity Induction | - | Induces Phase II enzymes | [7] |

| Alyssin Sulfone | Growth Inhibition | Colon Cancer Cells | Inhibits growth | [7] |

| Alyssin | Combination w/ 5-FU | Colon Cancer (Caco-2, HT-29) | Synergistic/Additive interaction, increased cytostatic effect | [17] |

Note: Data for alyssin is less abundant in publicly available literature compared to the extensively studied sulforaphane. "Alyssin sulfone" is a closely related analog used in some studies. The CD (Chemoprotective Dose) value is the concentration required to double the activity of the enzyme Quinone Reductase (NQO1).

Experimental Protocols

Verifying the activation of the Nrf2 pathway is a critical step in evaluating compounds like alyssin and sulforaphane. Western blotting for Nrf2 nuclear translocation is a standard and definitive method.

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol details the procedure to measure the accumulation of Nrf2 in the nucleus following treatment with a test compound.[16][18]

Objective: To quantify the increase in nuclear Nrf2 protein levels as an indicator of pathway activation.

Materials:

-

Cell line (e.g., HepG2, HCT116)

-

Test compounds (Alyssin, Sulforaphane) and vehicle control (DMSO)

-

Cell culture reagents

-

Nuclear and cytoplasmic extraction kit (or buffers)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of alyssin, sulforaphane (positive control), or vehicle control for a predetermined time (e.g., 4-6 hours).

-

-

Fractionation (Nuclear & Cytoplasmic Extraction):

-

Harvest cells and wash with ice-cold PBS.

-

Perform cell lysis and fractionation according to the manufacturer's protocol for a commercial nuclear extraction kit.[16][18] This typically involves sequential lysis with hypotonic and high-salt buffers to separate cytoplasmic and nuclear components.

-

Store fractions at -80°C.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.[18]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each nuclear extract by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.[16]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody (e.g., anti-Nrf2, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.[18]

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize protein bands using a digital imager.

-

Quantify band intensities using densitometry software. Normalize the Nrf2 signal to the nuclear loading control (Lamin B) to correct for loading differences.

-

Calculate the fold change in nuclear Nrf2 relative to the vehicle-treated control.

-

Caption: Experimental workflow for Nrf2 nuclear translocation Western Blot.

Synthesis and Extraction

Sulforaphane and its analogs are derived from glucosinolates found in cruciferous vegetables.[14] The conversion is catalyzed by the myrosinase enzyme, which is released when the plant tissue is damaged (e.g., by chewing or chopping).[14]

-

Extraction: Natural isothiocyanates can be extracted from plant material. This typically involves crushing the plant material in the presence of water to facilitate the myrosinase-catalyzed hydrolysis of glucosinolates. Subsequent purification often involves solvent extraction and chromatography.[19][20]

-

Synthesis: Chemical synthesis provides a route to pure compounds and enables the creation of novel analogs not found in nature. The synthesis of sulforaphane and its analogs often involves the reaction of a corresponding amine with thiophosgene or a related reagent to form the isothiocyanate group, followed by oxidation of the sulfide to the target sulfinyl group.[2][21]

Conclusion and Future Directions

Alyssin is a valuable sulfinyl analog of sulforaphane for structure-activity relationship (SAR) studies. While current evidence suggests it is a less potent activator of the Nrf2 pathway compared to sulforaphane, its distinct chemical structure warrants further investigation.[1] Its synergistic effects with conventional chemotherapeutics like 5-fluorouracil highlight a potential therapeutic application that could reduce required drug dosages.[17] Future research should focus on generating more comprehensive quantitative data for alyssin, including its pharmacokinetic and pharmacodynamic profiles in vivo, to fully elucidate its therapeutic potential relative to its well-studied counterpart, sulforaphane.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Facebook [cancer.gov]

- 5. Sulforaphane | C6H11NOS2 | CID 5350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulforaphane [webbook.nist.gov]

- 7. Alyssin Sulfone - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Nrf2-ARE Pathway in Hepatocytes Protects Against Steatosis in Nutritionally Induced Non-alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. foundmyfitness.com [foundmyfitness.com]

- 13. mdpi.com [mdpi.com]

- 14. The NRF2 Pathway & Sulforaphane for Cancer — Tray Wellness [traywellness.com]

- 15. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 20. jocpr.com [jocpr.com]

- 21. researchgate.net [researchgate.net]

Intracellular Targets of Alyssin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alyssin, a naturally occurring isothiocyanate and a sulfinyl analog of sulforaphane, has garnered significant interest within the scientific community for its potential antioxidative and chemopreventive properties. This technical guide provides a comprehensive overview of the current understanding of the intracellular targets of Alyssin. It is designed to furnish researchers, scientists, and drug development professionals with in-depth data, detailed experimental protocols, and a clear visualization of the associated signaling pathways. The primary intracellular targets identified to date include the transcription factor Nrf2 and the cytochrome P450 enzymes CYP1A1 and CYP1A2. Alyssin's interaction with these targets culminates in the induction of phase II detoxification enzymes and the modulation of cellular responses to oxidative stress and carcinogens. Furthermore, this document details the pro-apoptotic effects of Alyssin in colon cancer cells, providing insights into its potential as a therapeutic agent.

Core Intracellular Targets and Quantitative Data

Alyssin's biological activity is primarily attributed to its interaction with key intracellular proteins. The following table summarizes the available quantitative data on these interactions.

| Target | Cell Line | Parameter | Value | Reference |

| Cell Growth Inhibition | HCT116 (Human Colon Cancer) | IC50 | < 4 µM | [1] |

| CYP1A1 Inhibition | Mcf7 (Human Breast Cancer) | Potency | Similar to Sulforaphane | [2] |

| CYP1A2 Inhibition | Mcf7 (Human Breast Cancer) | Potency | Similar to Sulforaphane | [2] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. While direct IC50 or Ki values for CYP1A1 and CYP1A2 inhibition by Alyssin are not yet published, studies indicate a potency comparable to sulforaphane.[2]

Signaling Pathways Modulated by Alyssin

Alyssin has been shown to modulate critical signaling pathways involved in cellular defense and apoptosis.

Nrf2 Signaling Pathway

A primary mechanism of action for Alyssin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates like Alyssin can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

Caption: Alyssin-mediated activation of the Nrf2 signaling pathway.

Apoptosis Signaling Pathway in Colon Cancer Cells

Alyssin has been demonstrated to induce apoptosis in human colon cancer cells.[1] The proposed mechanism is similar to that of other sulforaphane analogues, which involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.

Caption: Proposed apoptosis signaling pathway induced by Alyssin in colon cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the intracellular targets of Alyssin.

Cell Viability and Growth Inhibition Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Alyssin on cancer cell lines.

Protocol:

-

Cell Seeding: Human colon cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Alyssin (typically in a logarithmic dilution series) for a defined period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the Alyssin concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining cell viability using the MTT assay.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the inhibitory effect of Alyssin on CYP1A1 and CYP1A2 activity.

Protocol:

-

Microsome Preparation: Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.

-

Incubation Mixture: The reaction mixture typically contains the enzyme source, a specific substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2), and a cofactor system (e.g., NADPH regenerating system).

-

Inhibitor Addition: Alyssin is added to the incubation mixture at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the cofactor and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the metabolite from the substrate is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of Alyssin to that of the vehicle control. IC50 or Ki (inhibition constant) values are then determined. The study that found Alyssin inhibits CYP1A1 directly and CYP1A2 via protein-level disturbance likely also employed methods to measure CYP1A2 protein levels, such as Western blotting, after treatment with Alyssin.[2]

Nrf2 Activation Assay (Reporter Gene Assay)

Objective: To quantify the activation of the Nrf2 signaling pathway by Alyssin.

Protocol:

-

Cell Transfection: A human cell line (e.g., HepG2) is transfected with a reporter plasmid containing a luciferase gene under the control of an Antioxidant Response Element (ARE) promoter.

-

Compound Treatment: The transfected cells are treated with various concentrations of Alyssin.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated by normalizing the luminescence values of Alyssin-treated cells to those of vehicle-treated cells.

Conclusion and Future Directions

Alyssin presents a compelling profile as a bioactive compound with significant potential in chemoprevention. Its ability to activate the Nrf2 pathway and inhibit key drug-metabolizing enzymes highlights its role as a modulator of cellular defense mechanisms. The pro-apoptotic effects of Alyssin in colon cancer cells further underscore its therapeutic potential.

Future research should focus on several key areas:

-

Quantitative Target Profiling: Determining the specific IC50 and Ki values of Alyssin for a broader range of intracellular targets.

-

In Vivo Efficacy: Evaluating the chemopreventive and therapeutic effects of Alyssin in animal models of cancer and other diseases associated with oxidative stress.

-

Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying Alyssin-induced Nrf2 activation and apoptosis, including the identification of direct binding partners.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Alyssin to inform potential clinical applications.

This technical guide serves as a foundational resource for the scientific community to build upon in the ongoing exploration of Alyssin's intracellular targets and its promise in drug discovery and development.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Alyssin from Cruciferous Vegetables

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cruciferous vegetables are a rich source of glucosinolates, which are hydrolyzed by the enzyme myrosinase into isothiocyanates (ITCs). Alyssin, an isothiocyanate, has garnered scientific interest for its potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and quantification of alyssin from various cruciferous vegetables. It also includes information on the potential signaling pathways modulated by isothiocyanates, which is pertinent for drug development professionals.

Data Presentation: Isothiocyanate Content in Cruciferous Vegetables

The yield of isothiocyanates, including alyssin, can vary significantly depending on the type of cruciferous vegetable, growing conditions, and processing methods. The following table summarizes the total isothiocyanate content found in several raw cruciferous vegetables. It is important to note that alyssin is one of many isothiocyanates and its specific concentration may vary.

| Cruciferous Vegetable | Mean Total Isothiocyanate Yield (μmol/100g wet weight)[1] | Range of Total Isothiocyanate Yield (μmol/100g wet weight)[1] |

| Mustard Greens | 61.3 | 28.5 - 94.1 |

| Cabbage | 21.6 | 9.8 - 48.7 |

| Broccoli | 19.8 | 8.2 - 38.5 |

| Kale | 16.6 | 7.4 - 35.1 |

| Brussels Sprouts | 15.5 | 6.9 - 29.3 |

| Cauliflower | 1.5 | 0.5 - 3.1 |

Experimental Protocols

The extraction of alyssin from cruciferous vegetables involves several key steps: sample preparation, enzymatic hydrolysis to convert glucosinolates to isothiocyanates, extraction of the isothiocyanates, and subsequent purification and analysis.

Protocol 1: General Extraction of Isothiocyanates

This protocol outlines a general method for extracting isothiocyanates from cruciferous vegetables.

Materials:

-

Cruciferous vegetables (e.g., broccoli, mustard greens)

-

Liquid nitrogen or freeze-dryer

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: To prevent enzymatic hydrolysis before extraction, fresh vegetable material should be immediately frozen in liquid nitrogen or freeze-dried.[3] This inactivates the myrosinase enzyme.[4] The frozen or freeze-dried material should then be ground into a fine powder.

-

Enzymatic Hydrolysis:

-

Resuspend the powdered vegetable material in deionized water at a 1:10 (w/v) ratio.

-

Incubate the mixture at 37°C for 3 hours to allow for the complete conversion of glucosinolates to isothiocyanates by endogenous myrosinase.[5] The optimal pH for this reaction is generally neutral (pH 6.0-7.0).[3][4]

-

-

Solvent Extraction:

-

Following incubation, add an equal volume of dichloromethane to the aqueous mixture.

-

Vortex vigorously for 1-2 minutes to extract the isothiocyanates into the organic phase.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully collect the lower organic layer containing the isothiocyanates.

-

Repeat the extraction twice more with fresh dichloromethane to maximize the yield.[2]

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a controlled temperature (e.g., 32°C).[2]

-

-

Storage: The dried extract containing the isothiocyanates should be stored at -20°C or below to prevent degradation.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

For cleaner extracts suitable for analytical quantification, solid-phase extraction can be employed.[2]

Materials:

-

Dried isothiocyanate extract

-

Silica SPE cartridge[2]

-

Ethyl acetate[2]

-

Dichloromethane[2]

-

Acetonitrile[2]

Procedure:

-

Reconstitution: Redissolve the dried extract from Protocol 1 in a small volume of acetonitrile.[2]

-

Cartridge Conditioning: Condition a silica SPE cartridge by washing it with dichloromethane followed by ethyl acetate.

-

Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with ethyl acetate to remove polar impurities.[2]

-

Elution: Elute the isothiocyanates from the cartridge with dichloromethane.[2]

-

Concentration: Evaporate the solvent from the eluate to obtain the purified isothiocyanate fraction.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

Quantification of total isothiocyanates can be achieved through a cyclocondensation reaction followed by HPLC analysis.[6]

Materials:

-

Purified isothiocyanate extract

-

100 mM Potassium phosphate buffer (pH 8.5)[6]

-

10 mM 1,2-benzenedithiol in methanol[6]

-

HPLC system with a UV detector

-

C18 HPLC column[2]

-

Water (HPLC grade)[7]

-

Allyl-isothiocyanate (AITC) standard[6]

Procedure:

-

Derivatization:

-

Mix 250 µL of the purified extract with 250 µL of 100 mM potassium phosphate buffer (pH 8.5) and 500 µL of 10 mM 1,2-benzenedithiol in methanol.[6]

-

Incubate the reaction mixture for 2 hours at 65°C.[6]

-

Cool the mixture to room temperature and centrifuge at low speed.[6]

-

Filter the supernatant through a 0.22 µm nylon filter before HPLC injection.[6]

-

-

HPLC Analysis:

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5-μm particle size).[2]

-

Mobile Phase: Isocratic elution with 80% methanol in water.[6] A gradient elution may also be used, for example, with water and acetonitrile containing 0.1% formic acid.[5]

-

Flow Rate: 1 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Detection: UV at 365 nm.[6]

-

-

Quantification:

-

Prepare a calibration curve using different concentrations of an allyl-isothiocyanate standard that has undergone the same derivatization process.[6]

-

Calculate the total isothiocyanate concentration in the sample by comparing its peak area to the standard curve.

-

Mandatory Visualizations

Caption: Workflow for the extraction and purification of alyssin.

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates, the class of compounds to which alyssin belongs, are known to exert their biological effects by modulating key cellular signaling pathways, such as the Nrf2 and NF-κB pathways.[2] These pathways are critical in cellular defense against oxidative stress and in the regulation of inflammation.

References

- 1. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. 4.9. Isothiocyanates HPLC Analyses [bio-protocol.org]

- 7. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Synthesis of Alyssin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alyssin, chemically known as 1-isothiocyanato-5-(methylsulfinyl)pentane, is an isothiocyanate and a sulfinyl analog of sulforaphane.[1] Like sulforaphane, Alyssin has garnered interest for its potential antioxidative and anticancer activities.[1] It has been shown to inhibit the growth of colon cancer cells in vitro and induce phase II detoxification enzymes.[1] The chemical synthesis of Alyssin is crucial for its further investigation as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the chemical synthesis of Alyssin, focusing on a common and adaptable two-stage synthetic approach.

Chemical Structure

Alyssin: 1-Isothiocyanato-5-(methylsulfinyl)pentane Molecular Formula: C₇H₁₃NOS₂ Molecular Weight: 191.32 g/mol [2] CAS Number: 646-23-1[3]

Synthetic Strategy Overview

The chemical synthesis of Alyssin can be efficiently achieved through a two-stage process:

-

Synthesis of the Precursor Amine: Preparation of 5-(methylsulfinyl)pentan-1-amine. This is typically achieved by first synthesizing 5-(methylthio)pentan-1-amine, followed by a selective oxidation of the sulfide to a sulfoxide.

-

Formation of the Isothiocyanate: Conversion of the primary amine, 5-(methylsulfinyl)pentan-1-amine, to the corresponding isothiocyanate, Alyssin. A widely used method for this transformation is the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized to yield the final product.[4]

A logical workflow for the synthesis of Alyssin is depicted below.

References

Application Notes and Protocols for HPLC-Based Quantification of Allicin in Plant Extracts

A Note on Terminology: Initial searches for "alyssin" did not yield relevant results for a quantifiable compound in plant extracts via HPLC. It is likely that the intended compound was allicin , a well-researched, biologically active compound found in garlic (Allium sativum) and other Allium species. This document will, therefore, focus on the HPLC-based quantification of allicin.

Introduction

Allicin (diallylthiosulfinate) is a defense molecule produced in garlic and other Allium species upon tissue damage.[1][2] It is formed from the precursor alliin, a non-proteinogenic amino acid, through a reaction catalyzed by the enzyme alliinase.[1][2] Allicin is a reactive sulfur species responsible for the characteristic aroma of fresh garlic and possesses a broad range of biological activities, including antimicrobial, anticancer, and cardiovascular-protective effects.[1][2] Accurate quantification of allicin in plant extracts is crucial for the standardization of herbal products and for research in pharmacology and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose.

Biological Activities of Allicin

Allicin exhibits a wide array of biological effects, making it a compound of significant interest to researchers.

-

Antimicrobial Activity: Allicin is known for its potent antimicrobial properties against a wide range of bacteria and fungi, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] It is considered the primary compound responsible for the antimicrobial activity of freshly crushed garlic.[1]

-

Anticancer Properties: In mammalian cell lines, including various cancer cells, allicin has been shown to induce cell death and inhibit cell proliferation.[1][2]

-

Cardiovascular Health: At sub-lethal concentrations, allicin demonstrates health-promoting benefits, such as lowering cholesterol and blood pressure, which are advantageous for the cardiovascular system.[1][2]

-

Effects on Plants: In the plant kingdom, allicin can inhibit seed germination and attenuate root development.[1][2]

The majority of allicin's biological effects are thought to be mediated through redox-dependent mechanisms, owing to its reactivity with thiol groups in proteins.[1]

Experimental Workflow for Allicin Quantification

The general workflow for the quantification of allicin in plant extracts involves sample preparation, extraction, HPLC analysis, and data processing.

Detailed Experimental Protocols

Protocol 1: Extraction of Allicin from Fresh Garlic Cloves

This protocol is adapted from methods described for the extraction of allicin for HPLC analysis.[3]

Materials:

-

Fresh garlic cloves

-

Deionized water

-

Methanol (HPLC grade)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh a known amount of fresh garlic cloves (e.g., 10 g).

-

Homogenize the garlic cloves with a mortar and pestle or in a blender.

-

Allow the homogenate to stand at room temperature for 1 hour to facilitate the enzymatic conversion of alliin to allicin.

-

Extract the homogenate with a suitable solvent, such as a mixture of methanol and water or dichloromethane.

-

If using an organic solvent like dichloromethane, wash the extract with a sodium bicarbonate solution to remove excess acid, followed by a rinse with distilled water.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude allicin extract.

-

Reconstitute the dried extract in a known volume of methanol for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Quantification of Allicin

This protocol provides a general method for the quantification of allicin using HPLC with UV detection.[3][4][5]

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector.

-

Column: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[4]

-

Mobile Phase: An isocratic mobile phase of acetonitrile:water (70:30, v/v) or methanol:water (50:50, v/v) can be used.[3][4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25 °C.[4]

-

Injection Volume: 20 µL.[4]

Procedure:

-

Prepare a stock solution of allicin standard of known concentration in methanol.

-

Generate a calibration curve by preparing a series of dilutions of the stock solution (e.g., in the range of 1-20 µg/mL or 2-100 µg/mL).[3][5]

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a graph of peak area versus concentration to create the calibration curve.

-

Inject the prepared plant extract samples into the HPLC system.

-

Identify the allicin peak in the sample chromatogram by comparing the retention time with that of the allicin standard.

-

Quantify the amount of allicin in the samples by interpolating the peak area from the calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for Allicin Quantification

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (5 µm, 4.6 x 150 mm)[4] | C18 (5 µm, 4.6 x 250 mm)[3] |

| Mobile Phase | Acetonitrile:Water (70:30, v/v)[4] | Methanol:Water (50:50, v/v)[3] |

| Flow Rate | 1.0 mL/min[4] | 0.5 mL/min[3] |

| Detection | UV at 254 nm[4] | UV at 254 nm[3] |

| Column Temp. | 25 °C[4] | Not specified |

| Injection Vol. | 20 µL[4] | Not specified |

| Retention Time | ~2.4 min[4] | Not specified |

Table 2: Method Validation Parameters for Allicin Quantification

| Parameter | Result 1 | Result 2 |

| Linearity Range | 2-100 µg/mL[5] | 1-20 µg/mL[3] |

| LOD | 0.6 µg/mL[5] | Not specified |

| LOQ | 2 µg/mL[5] | Not specified |

| Correlation Coefficient (R²) | >0.99 | 1[3] |

Signaling Pathway

Biosynthesis of Allicin

Allicin is not naturally present in intact garlic cloves. It is formed through an enzymatic reaction when the garlic tissue is damaged.

Troubleshooting and Considerations

-

Allicin Stability: Allicin is an unstable compound and can degrade over time, especially at elevated temperatures and in certain solvents.[6] It is recommended to prepare fresh extracts and analyze them promptly.

-

Extraction Efficiency: The choice of extraction solvent and method can significantly impact the yield of allicin. Optimization of these parameters may be necessary for different plant materials.

-

Matrix Effects: Plant extracts are complex mixtures, and other compounds may interfere with the quantification of allicin. The use of a diode array detector (DAD) can help to assess peak purity.

-

Standard Purity: The accuracy of quantification depends on the purity of the allicin standard used for calibration.

By following these detailed protocols and considering the potential challenges, researchers can achieve accurate and reproducible quantification of allicin in plant extracts for various applications in research and development.

References

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allicin: chemistry and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bezmialemscience.org [bezmialemscience.org]

- 5. bezmialemscience.org [bezmialemscience.org]

- 6. benchchem.com [benchchem.com]

Designing Preclinical Animal Model Studies with Alyssin (from Marrubium alysson)

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

These application notes provide a comprehensive guide for designing and conducting preclinical animal model studies to investigate the therapeutic potential of Alyssin, derived from Marrubium alysson. The protocols outlined are based on existing research into the pharmacological properties of M. alysson extracts and its primary bioactive constituent, marrubiin. The focus is on evaluating its anti-inflammatory, antioxidant, and cytoprotective effects.

Marrubium alysson, a plant from the Lamiaceae family, is a rich source of bioactive compounds, including flavonoids, phenolic compounds, and notably, the labdane diterpene marrubiin.[1][2][3] Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory, analgesic, antipyretic, and antiulcer agent.[4] These properties make Alyssin a promising candidate for further investigation in various disease models.

Key Bioactive Constituents of Marrubium alysson

The therapeutic effects of M. alysson extracts are attributed to a synergistic interplay of its phytochemicals. Key constituents that have been identified include:

-

Flavonoids: Quercetin, Rutin, and Kaempferol are present and contribute to the plant's antioxidant and anti-inflammatory properties.[3]

-

Phenolic Compounds: These compounds are known for their antioxidant capabilities.[2]

-

Other Compounds: Phytol, sterols, and various fatty acids have also been identified.[1]

Experimental Protocols

General Preparation of Marrubium alysson Extract

This protocol describes the preparation of a methanolic extract of M. alysson for use in animal studies.

Materials:

-

Dried aerial parts of Marrubium alysson

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper

-

Grinder

Procedure:

-

Obtain and authenticate the dried aerial parts of Marrubium alysson.

-

Grind the plant material into a fine powder.

-

Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) for 72 hours at room temperature with occasional shaking.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude methanolic extract.

-

Store the dried extract at -20°C until further use.

-

For administration to animals, dissolve the extract in a suitable vehicle, such as saline or distilled water.

Animal Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory effects of Alyssin.

Animals:

-

Male albino rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.

Materials:

-

Marrubium alysson extract

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (e.g., 10 mg/kg)

-

Pletysmometer or digital calipers

-

Vehicle (e.g., saline)

Experimental Design:

-

Acclimatize animals for at least one week before the experiment.

-

Divide the animals into four groups (n=6-8 per group):

-

Group 1 (Control): Vehicle only.

-

Group 2 (Carrageenan Control): Vehicle + Carrageenan.

-

Group 3 (Alyssin-treated): M. alysson extract (e.g., 100 mg/kg, orally) + Carrageenan.

-

Group 4 (Positive Control): Indomethacin (e.g., 10 mg/kg, orally) + Carrageenan.

-

-

Administer the vehicle, M. alysson extract, or indomethacin orally one hour before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (0 hours) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group.

Quantitative Data Presentation:

| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) |

| 1 | Vehicle | - | 0.10 ± 0.02 | - |

| 2 | Carrageenan Control | - | 0.85 ± 0.05 | - |

| 3 | M. alysson extract | 100 | 0.49 ± 0.04 | 42%[4] |

| 4 | Indomethacin | 10 | 0.31 ± 0.03 | 63%[4] |

| *p < 0.05 compared to Carrageenan Control |

Animal Model of Chemotherapy-Induced Toxicity: Methotrexate-Induced Testicular Damage

This model assesses the protective effects of Alyssin against drug-induced oxidative stress and inflammation.[3]

Animals:

-

Male albino mice (e.g., Swiss), weighing 20-25g.

Materials:

-

Marrubium alysson methanolic extract and/or its polyphenolic fraction.

-

Methotrexate (MTX)

-

Vehicle (e.g., saline)

-

Kits for measuring Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA).

-

Reagents for Western blotting or ELISA to measure TNF-α, IL-6, NF-κB, Nrf2, HO-1, Bcl-2, Bax, and caspases.

Experimental Design:

-

Acclimatize mice for one week.

-

Divide animals into groups (n=8 per group):

-

Group 1 (Control): Vehicle only.

-

Group 2 (MTX Control): MTX (a single intraperitoneal injection of 20 mg/kg).

-

Group 3 (Alyssin + MTX): Pre-treatment with M. alysson methanolic extract (e.g., 250 mg/kg/day, orally) for 14 days, followed by a single MTX injection.

-

Group 4 (Polyphenolic Fraction + MTX): Pre-treatment with the polyphenolic fraction of M. alysson (e.g., 50 mg/kg/day, orally) for 14 days, followed by a single MTX injection.

-

-

At the end of the experiment (e.g., 24-48 hours after MTX injection), euthanize the animals and collect testicular tissue.

-

Process the tissue for biochemical and molecular analysis.

Quantitative Data Presentation:

| Group | Treatment | Testicular MDA (nmol/g tissue) | Testicular SOD (U/mg protein) | Testicular CAT (U/mg protein) |

| 1 | Control | 25.3 ± 2.1 | 15.8 ± 1.2 | 45.2 ± 3.8 |

| 2 | MTX Control | 78.9 ± 6.5 | 6.2 ± 0.5 | 18.7 ± 1.5 |

| 3 | M. alysson extract + MTX | 45.1 ± 3.9# | 11.2 ± 0.9# | 33.6 ± 2.8# |

| 4 | Polyphenolic fraction + MTX | 38.6 ± 3.2# | 13.1 ± 1.1# | 39.8 ± 3.3# |

| p < 0.05 compared to Control; #p < 0.05 compared to MTX Control |

Mandatory Visualizations

Signaling Pathways

The protective effects of Marrubium alysson are mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Caption: Proposed signaling pathways modulated by Alyssin.

Experimental Workflow

A generalized workflow for conducting an in vivo study with Alyssin is presented below.

Caption: General workflow for in vivo Alyssin studies.

By following these detailed protocols and considering the underlying mechanisms of action, researchers can effectively design and execute robust preclinical studies to explore the full therapeutic potential of Alyssin from Marrubium alysson.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. Marrubium alysson L. Ameliorated Methotrexate-Induced Testicular Damage in Mice through Regulation of Apoptosis and miRNA-29a Expression: LC-MS/MS Metabolic Profiling [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Marrubiin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Antioxidant Capacity of Allicin

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The query specified "Alyssin." Based on available scientific literature, it is highly probable that this is a misspelling of "Allicin," a well-characterized organosulfur compound found in garlic with known antioxidant properties. These application notes will, therefore, focus on the techniques for assessing the antioxidant capacity of Allicin.

Introduction

Allicin (diallyl thiosulfinate) is a bioactive compound recognized for its broad range of pharmacological effects, including potent antioxidant activities.[1] Its ability to scavenge free radicals and modulate endogenous antioxidant defense systems makes it a compound of significant interest in research and drug development.[1] Quantifying the antioxidant capacity of Allicin is essential for understanding its mechanisms of action and for the development of novel therapeutic agents. This document provides detailed protocols for common in vitro and cell-based assays used to assess the antioxidant capacity of Allicin.

Data Presentation: Antioxidant Activity of Pure Allicin

Quantitative data for the antioxidant activity of pure Allicin is crucial for comparative analysis. The following table summarizes the available data. It is important to note that while the DPPH assay has been used to quantify the radical scavenging activity of pure Allicin, data for other assays on the pure compound are not as consistently reported. Some studies suggest that the antioxidant activity of garlic extracts, as measured by assays like ABTS and FRAP, may be more significantly attributed to their phenolic content rather than organosulfur compounds like Allicin.[1]

| Assay | Method Principle | Result for Pure Allicin | Reference |

| DPPH Assay | Hydrogen atom transfer | EC50: 0.37 mg/mL | [1] |

| ABTS Assay | Electron transfer | Data for pure allicin is not consistently reported. | [1] |

| FRAP Assay | Electron transfer | Data for pure allicin is not consistently reported. | [1] |

Experimental Protocols: In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of chemical compounds. These assays are based on different reaction mechanisms, and it is often recommended to use a combination of methods to obtain a comprehensive antioxidant profile.[1][2] The most common assays for evaluating Allicin's antioxidant activity include the DPPH, ABTS, and FRAP assays.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[3][4] The reduction of the violet DPPH radical to a pale yellow hydrazine is measured spectrophotometrically at 517 nm.[4][5]

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Allicin sample

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3][6] This solution should be freshly prepared and protected from light.[3]

-

Sample Preparation: Prepare a series of dilutions of the Allicin sample in the appropriate solvent.[1] Also, prepare dilutions of a positive control.

-

Reaction: In a 96-well plate, add a specific volume of the sample or standard to the wells, followed by the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.[3][7]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][6][7]

-

Measurement: Measure the absorbance of the solutions at 517 nm.[3][6]

-